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Compound of Interest |

Compound Name: 4-Bromo-3-nitrobenzaldehyde
CAS No.: 163596-75-6
Cat. No.: B060800
. J

Executive Summary

Precise characterization of 4-Bromo-3-nitrobenzaldehyde (CAS: 163596-75-6) is a critical
quality gate in the synthesis of pharmacophores involving benzimidazole or quinazoline
scaffolds. The accepted melting point (MP) range for high-purity (>97%) samples is 104-108
°C.[1] Deviations from this range typically indicate regiochemical isomer contamination
(specifically the 2-nitro isomer) or solvent occlusion.

This guide provides a definitive technical analysis of the physicochemical properties, synthesis-
driven impurity profiles, and validated protocols for thermal analysis.

Physicochemical Profile

The following data represents the "Gold Standard" for analytical grade 4-Bromo-3-
nitrobenzaldehyde.
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Property Specification

IUPAC Name 4-Bromo-3-nitrobenzaldehyde

CAS Registry Number

Molecular Formula C7H4BrNOs

Molecular Weight 230.02 g/mol

Melting Point Range 104 — 108 °C (Lit)[1]

Appearance Pale yellow to light brown crystalline solid

Soluble in DMSO, Methanol, Ethyl Acetate;

Solubility ]
Insoluble in Water

Thermodynamic & Structural Context[3]
Structural Causality of Melting Point

The melting point of 104-108 °C is relatively high for a disubstituted benzaldehyde, driven by
specific intermolecular forces:

e Dipole-Dipole Interactions: The nitro group (-NO2) at the 3-position and the aldehyde (-CHO)
at the 1-position are strong electron-withdrawing groups, creating a significant dipole
moment that enhances lattice energy.

o Crystal Packing: The bromine atom at the 4-position provides steric bulk and polarizability
(halogen bonding potential), which stabilizes the crystal lattice compared to non-halogenated
analogs.

Impurity Impact (Melting Point Depression)

The most common impurity is the 2-nitro isomer (4-bromo-2-nitrobenzaldehyde), which has a
significantly different crystal habit. Even 1-2% contamination can depress the MP by 5-10 °C
and widen the range (e.g., to 95-102 °C), signaling a failure in regioselectivity during nitration.

Synthesis & Regiochemistry[4][5]
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To understand the melting point, one must understand the synthesis. The high purity required
to achieve the 104-108 °C range is a result of the synergistic directing effects of the
substituents on the precursor.

Reaction Mechanism

The standard synthesis involves the nitration of 4-bromobenzaldehyde.

o Aldehyde (-CHO): A strong electron-withdrawing group, it directs incoming electrophiles to
the meta position (Position 3).

o Bromine (-Br): A weak deactivator but an ortho/para director.[2] Relative to itself (at Position
4), the ortho positions are 3 and 5.

o Conclusion: Both substituents direct the incoming nitro group to Position 3, making this
reaction highly regioselective.

Synthesis Workflow Diagram

Directing Effects
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Figure 1: Synergistic directing effects ensure high regioselectivity, minimizing isomer impurities
that lower melting point.
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Experimental Protocols
Melting Point Determination (Capillary Method)

Standard: ASTM E324 or equivalent.

o Sample Prep: Dry the sample in a vacuum desiccator over P20s for 4 hours to remove
surface moisture. Grind to a fine powder.

Loading: Fill a capillary tube to a height of 2-3 mm. Compact by tapping.[3]

Ramp Rate:
o Fast Ramp: 10 °C/min up to 90 °C.

o Critical Ramp: 1.0 °C/min from 90 °C to 110 °C.

Observation: Record the temperature of the first visible liquid droplet (Onset) and the
disappearance of the last solid crystal (Clear Point).

Acceptance: The range (Clear Point - Onset) should not exceed 2.0 °C.

Purification (Recrystallization)

If the MP is found to be <103 °C, recrystallization is required.[4][2]
e Solvent System: Ethanol (95%) or Ethanol/Water (9:1).
e Protocol:

Dissolve crude solid in minimum boiling ethanol (~78 °C).

[e]

o

If insoluble particles remain, hot filter.

Allow to cool slowly to room temperature (do not shock cool on ice immediately; this traps

[¢]

impurities).

[¢]

Once crystallization begins, cool to 0—4 °C.
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o Filter and wash with cold ethanol.

o Vacuum Dry: Essential to remove solvent, which acts as a plasticizer and depresses MP.

Purification Logic Diagram
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Figure 2: Step-by-step logic for restoring the melting point integrity of the compound.
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Applications in Drug Development

4-Bromo-3-nitrobenzaldehyde acts as a versatile "linchpin" intermediate due to its orthogonal
reactivity:

e Suzuki-Miyaura Coupling: The aryl bromide allows for carbon-carbon bond formation,
extending the carbon skeleton.

* Reductive Amination: The aldehyde group is a gateway to benzylamines.

» Nitro Reduction: The nitro group can be reduced to an aniline, enabling the formation of
benzimidazoles (common in kinase inhibitors).

Storage Warning: Aldehydes are prone to oxidation to carboxylic acids (4-bromo-3-nitrobenzoic
acid) upon air exposure. This oxidation significantly alters the MP (Acid MP > 200 °C). Always
store under inert gas (Argon/Nitrogen) at 2—8 °C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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